molecular formula C13H15NO3 B15055396 (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B15055396
M. Wt: 233.26 g/mol
InChI Key: PHSSLYCBJRMEEV-JHJMLUEUSA-N
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Description

(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . It is a bicyclic structure containing an oxygen and nitrogen atom, making it a heterocyclic compound. This compound is primarily used in research and development settings and is not intended for human use .

Chemical Reactions Analysis

Types of Reactions: (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of covalent bonds with nucleophiles. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Uniqueness: What sets (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate apart is its specific configuration and the presence of both oxygen and nitrogen in the bicyclic ring. This unique structure imparts distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

benzyl (6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C13H15NO3/c15-13(14-7-6-11-12(8-14)17-11)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12?/m1/s1

InChI Key

PHSSLYCBJRMEEV-JHJMLUEUSA-N

Isomeric SMILES

C1CN(CC2[C@@H]1O2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CC2C1O2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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